molecular formula C14H18O5 B8588269 2,6-diethoxy-4-formylbenzoic acid ethyl ester CAS No. 55687-55-3

2,6-diethoxy-4-formylbenzoic acid ethyl ester

Cat. No. B8588269
M. Wt: 266.29 g/mol
InChI Key: CAMQXYCFBVNFBA-UHFFFAOYSA-N
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Patent
US03931181

Procedure details

A mixture of 12 g. of 4-(chloroformyl)-2,6-diethoxy-benzoic ethyl ester, 1.4 g. of palladium/barium sulfate catalyst (5%) and 0.2 ml. of quinoline sulfur regulator are heated under an atmosphere of nitrogen at 120° with stirring. Thereafter, hydrogen is passed through the reaction mixture at 120° until 90% of the theoretical amount of acid salt is freed. The reduction is stopped, and the suspension under an atmosphere of nitrogen is cooled to 25°. The catalyst is removed by filtration and the filtrate is evaporated to dryness under vacuum, whereby there is obtained 2,6-diethoxy-4-formylbenzoic acid ethyl ester as a colorless oil. A sample after recrystallization from low boiling petroleum ether yields pure 2,6-diethoxy-4-formylbenzoic acid ethyl ester having a m.p. of 45°-46°.
Name
4-(chloroformyl)-2,6-diethoxy-benzoic ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
quinoline sulfur
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:20])[C:5]1[C:10]([O:11][CH2:12][CH3:13])=[CH:9][C:8]([C:14](Cl)=[O:15])=[CH:7][C:6]=1[O:17][CH2:18][CH3:19])[CH3:2].[S].N1C2C(=CC=CC=2)C=CC=1.[H][H]>[Pd]>[CH2:1]([O:3][C:4](=[O:20])[C:5]1[C:10]([O:11][CH2:12][CH3:13])=[CH:9][C:8]([CH:14]=[O:15])=[CH:7][C:6]=1[O:17][CH2:18][CH3:19])[CH3:2] |f:1.2,^3:20|

Inputs

Step One
Name
4-(chloroformyl)-2,6-diethoxy-benzoic ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=C(C=C(C=C1OCC)C(=O)Cl)OCC)=O
Step Two
Name
quinoline sulfur
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S].N1=CC=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 12 g
CUSTOM
Type
CUSTOM
Details
is passed through the reaction mixture at 120° until 90% of the theoretical amount of acid salt
TEMPERATURE
Type
TEMPERATURE
Details
the suspension under an atmosphere of nitrogen is cooled to 25°
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=C(C=C(C=C1OCC)C=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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